Cas no 2229082-03-3 (2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid)
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid
- 2229082-03-3
- EN300-1864888
-
- Inchi: 1S/C15H20O3/c1-14(18,13(16)17)11-15(9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,18H,5-6,9-11H2,1H3,(H,16,17)
- InChI Key: AXUPIPHUFVYDLI-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)(C)CC1(C2C=CC=CC=2)CCCC1
Computed Properties
- Exact Mass: 248.14124450g/mol
- Monoisotopic Mass: 248.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864888-0.05g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 0.05g |
$1212.0 | 2023-09-18 | ||
| Enamine | EN300-1864888-0.1g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 0.1g |
$1269.0 | 2023-09-18 | ||
| Enamine | EN300-1864888-0.25g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 0.25g |
$1328.0 | 2023-09-18 | ||
| Enamine | EN300-1864888-0.5g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 0.5g |
$1385.0 | 2023-09-18 | ||
| Enamine | EN300-1864888-1.0g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1864888-2.5g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 2.5g |
$2828.0 | 2023-09-18 | ||
| Enamine | EN300-1864888-5.0g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 5g |
$4184.0 | 2023-06-01 | ||
| Enamine | EN300-1864888-10.0g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 10g |
$6205.0 | 2023-06-01 | ||
| Enamine | EN300-1864888-1g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 1g |
$1442.0 | 2023-09-18 | ||
| Enamine | EN300-1864888-5g |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid |
2229082-03-3 | 5g |
$4184.0 | 2023-09-18 |
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid
Introduction to 2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid (CAS No. 2229082-03-3)
2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid, identified by the chemical identifier CAS No. 2229082-03-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its structural complexity and functional diversity, has garnered attention due to its potential applications in drug discovery and molecular medicine. The presence of multiple stereocenters, coupled with its hydroxyl and carboxylic acid functionalities, makes it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The compound's structure consists of a propanoic acid backbone modified with a hydroxy group at the second carbon and a methyl group at the same position, further substituted with a 1-phenylcyclopentyl moiety at the third carbon. This unique arrangement imparts distinct physicochemical properties, including solubility characteristics and metabolic stability, which are critical factors in evaluating its suitability for biological applications. The 1-phenylcyclopentyl group, in particular, introduces a rigid aromatic ring system that can influence both the electronic properties and spatial orientation of the molecule, making it an attractive scaffold for designing novel bioactive entities.
In recent years, there has been growing interest in the development of structurally diverse molecules that can modulate biological pathways through selective interactions with target proteins or enzymes. The hydroxy- and carboxylic acid-functionalized nature of this compound suggests potential roles in enzyme inhibition or receptor binding studies. For instance, such functional groups are frequently employed in the design of protease inhibitors or kinase modulators, which are key targets in the treatment of various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid is its synthetic accessibility. The presence of well-defined reaction sites allows for modifications that can fine-tune its pharmacological profile. Researchers have utilized this compound as a building block in multi-step syntheses aimed at creating more complex derivatives with enhanced biological activity. For example, recent studies have explored its transformation into ester or amide derivatives, which can improve oral bioavailability and metabolic stability—a critical consideration in drug development.
The pharmaceutical industry has long been intrigued by molecules that exhibit dual functionality or can serve as probes for understanding biological mechanisms. The combination of a hydroxyl group and a carboxylic acid moiety in this compound provides multiple points for interaction with biological systems. This duality has been exploited in medicinal chemistry campaigns to develop molecules that can simultaneously engage multiple targets or exhibit allosteric modulation effects—a strategy that has shown promise in overcoming drug resistance and improving therapeutic efficacy.
Recent advances in computational chemistry have further accelerated the exploration of this compound's potential. Molecular modeling studies have been conducted to predict its binding affinity to various protein targets, providing insights into possible mechanisms of action. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds efficiently before committing to costly synthesis and biological testing. The integration of machine learning algorithms has also enabled the identification of novel derivatives with optimized properties based on existing data.
In addition to its pharmaceutical applications, 2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid has shown promise as a tool compound in biochemical research. Its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a substrate for enzyme characterization studies. For instance, researchers have employed this compound to study the catalytic activity of cytochrome P450 enzymes or other metabolic pathways relevant to drug metabolism. Such studies are essential for understanding how drugs are processed within the body and for predicting potential side effects.
The growing body of literature on this compound underscores its versatility and potential utility across multiple domains of chemical biology. As synthetic methodologies continue to evolve, new derivatives and analogs are likely to be explored, further expanding its applications in drug discovery and molecular medicine. The combination of traditional organic synthesis techniques with modern biotechnological approaches promises to unlock even greater possibilities for leveraging this molecule's unique structural attributes.
In conclusion, 2-hydroxy-2-methyl-3-(1-phenylcyclopentyl)propanoic acid (CAS No. 2229082-03-3) represents a significant asset in the chemical biologist's toolkit. Its structural complexity, functional diversity, and synthetic tractability make it an invaluable scaffold for developing novel therapeutic agents or as a probe for exploring fundamental biological processes. As research progresses, this compound is poised to play an increasingly important role in advancing our understanding of disease mechanisms and accelerating the discovery of new treatments.
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